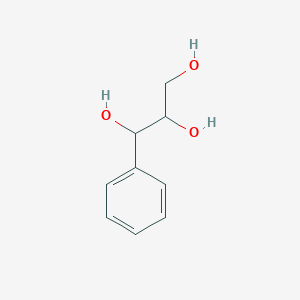
1-Phenylpropane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1,2,3-triol can be synthesized through several methods. One common approach involves the catalytic reduction of 1-phenylglyceryl trinitrate. This method allows for the separation and configuration assignment of the enantiomers of 1-phenylglycerol . Another method involves the alkylation of enolate intermediates, which can be used to prepare chiral derivatives of 1-phenylglycerol .
Industrial Production Methods: Industrial production of 1-phenylglycerol typically involves the use of chiral chromatography for the separation of enantiomers. This process ensures high purity and yield of the desired enantiomer .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylpropane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various stereoisomers, aldehydes, ketones, and substituted derivatives of 1-phenylglycerol .
Wissenschaftliche Forschungsanwendungen
1-Phenylpropane-1,2,3-triol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-phenylglycerol involves its interaction with various cellular components such as enzymes, receptors, and ion channels. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased acetylcholine levels, which can enhance cognitive function. Additionally, its anti-inflammatory and antioxidant properties are attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2,3-propanediol: Similar structure but lacks one hydroxyl group.
1-Phenyl-1,2-ethanediol: Shorter carbon chain with similar functional groups.
1-Phenyl-1,3-propanediol: Different positioning of hydroxyl groups.
Uniqueness: 1-Phenylpropane-1,2,3-triol is unique due to its three hydroxyl groups attached to a glycerol backbone, making it a versatile chiral building block.
Eigenschaften
CAS-Nummer |
16354-95-3 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-phenylpropane-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2 |
InChI-Schlüssel |
CCFAGRVEHSCROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(CO)O)O |
Key on ui other cas no. |
63157-81-3 16354-95-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















